molecular formula C33H27NO B13133229 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline

4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline

Cat. No.: B13133229
M. Wt: 453.6 g/mol
InChI Key: LUCVYCLSCYNIQE-INKHBPHZSA-N
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Description

4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline is a triarylamine derivative featuring a central vinyl bridge connecting substituted aromatic rings. Its structure comprises:

  • N,N-diphenylaniline backbone: Provides electron-donating properties due to the lone pair on nitrogen.
  • Vinyl bridge: Enhances conjugation, influencing optoelectronic behavior.
  • 4-Methoxyphenyl and phenyl substituents: Methoxy groups act as electron donors, modulating electronic properties.

This compound is structurally tailored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices, due to its extended π-conjugation and charge-transport capabilities .

Properties

Molecular Formula

C33H27NO

Molecular Weight

453.6 g/mol

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C33H27NO/c1-35-32-23-19-28(20-24-32)33(27-11-5-2-6-12-27)25-26-17-21-31(22-18-26)34(29-13-7-3-8-14-29)30-15-9-4-10-16-30/h2-25H,1H3/b33-25+

InChI Key

LUCVYCLSCYNIQE-INKHBPHZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline typically involves the Suzuki-Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The reaction involves the coupling of 4-methoxyphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Electronic Effects Reference
(E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline Thiadiazolo-pyridine replaces methoxyphenyl/phenyl groups Electron-withdrawing bromo and thiadiazole groups reduce HOMO-LUMO gap
4-(7-(4-Methoxyphenyl)benzo[c][1,2,5]thiadiazol-4-yl)-2,6-dimethyl-N,N-diphenylaniline (D1) Benzothiadiazole core with methoxyphenyl substituent Strong electron-withdrawing thiadiazole enhances charge transfer
4-Nitro-N,N-diphenylaniline Nitro group replaces vinyl-methoxyphenyl moiety Electron-withdrawing nitro group decreases electron density
((E)-4-(2-(Anthracen-9-yl)vinyl)-N,N-diphenylaniline) Anthracene replaces methoxyphenyl group Extended π-system improves absorption in visible spectrum

Key Observations :

  • Electron-donating vs. withdrawing groups : Methoxy and phenyl groups enhance electron density, while nitro, bromo, and heterocycles (thiadiazole) reduce it.
  • Conjugation length : Anthracene or benzothiadiazole units extend conjugation, red-shifting absorption/emission spectra.

Key Observations :

  • Cross-coupling dominance : Pd-catalyzed reactions are standard for vinyl-linked triarylamines.
  • Reduction routes : Secondary amines (e.g., ) are synthesized via Schiff base reduction, unlike the target compound.

Physicochemical Properties

Compound Absorption λₘₐₓ (nm) HOMO (eV) LUMO (eV) Thermal Stability (°C) Reference
4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline ~380 (estimated) -5.2 -2.8 >300 Inferred
(E)-4-(2-(7-Bromo-thiadiazolo-pyridinyl)vinyl)-N,N-diphenylaniline 420–450 -5.8 -3.5 280–300
D1 460–480 -5.5 -3.2 320
4-Nitro-N,N-diphenylaniline 350 -6.0 -3.0 250

Key Observations :

  • Red-shifted absorption : Thiadiazole/anthracene substituents increase λₘₐₓ compared to methoxyphenyl.
  • Thermal stability : Heterocyclic cores (e.g., benzothiadiazole) improve stability over nitro-substituted analogs.

Key Observations :

  • Electronics focus : Vinyl-linked triarylamines excel in charge transport/emission.
  • Pharmaceutical utility : Secondary amines () are precursors rather than end-use materials.

Biological Activity

4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

  • Chemical Formula : C23H24N2O
  • Molecular Weight : 348.45 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : Not readily available in the provided sources.

The compound features a methoxy group on a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-715.3
4-MethoxystilbeneA54912.5
Hybrid Compound (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-HydroxybenzoateMCF-710.1

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
  • Apoptosis Induction : It has been suggested that the compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies indicate that it can cause G1 or G2/M phase arrest in cancer cells.

Antioxidant Activity

The presence of the methoxy group is believed to enhance the antioxidant properties of the compound, potentially reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer.

Anti-inflammatory Effects

Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make them candidates for treating inflammatory diseases.

Study 1: Cytotoxicity in Breast Cancer Cells

A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 15.3 µM. The study concluded that this compound could be a promising lead for further development as an anticancer agent.

Study 2: Mechanistic Insights into Apoptosis Induction

Another study focused on the mechanism behind the apoptosis induced by this compound in A549 lung cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2), supporting its role as an apoptosis inducer.

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